molecular formula C9H17NO2 B12857281 methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate

methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate

Cat. No.: B12857281
M. Wt: 171.24 g/mol
InChI Key: FNIZSZIOMCNXAV-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate is a chiral compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as piperidine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature settings to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Production of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate: Unique due to its specific stereochemistry.

    Other Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and its analogs.

Uniqueness

This compound stands out due to its:

    Chirality: The specific stereochemistry imparts unique properties and reactivity.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesis.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1

InChI Key

FNIZSZIOMCNXAV-XLPZGREQSA-N

Isomeric SMILES

C[C@H]1[C@H](NCC[C@H]1C(=O)OC)C

Canonical SMILES

CC1C(NCCC1C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.